Lanreotide (diTFA)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanreotide (diTFA) is a synthetic polypeptide analogue of somatostatin, a hormone that inhibits the release of several other hormones. Lanreotide (diTFA) is primarily used in the treatment of acromegaly, a condition characterized by excessive growth hormone production, and gastroenteropancreatic neuroendocrine tumors. It is known for its long-acting properties and is marketed under the brand name Somatuline .
準備方法
Lanreotide (diTFA) is synthesized through a solution phase synthesis method. The process involves the coupling of two suitably protected tetrapeptide fragments. These fragments are then deprotected, oxidized, and treated with acetic acid to yield Lanreotide acetate . The industrial production of Lanreotide (diTFA) follows a similar method, ensuring high purity and consistency in the final product.
化学反応の分析
Lanreotide (diTFA) undergoes several types of chemical reactions, including:
Oxidation: This reaction is crucial in the synthesis process, where the protected tetrapeptide fragments are oxidized to form disulfide bonds.
Substitution: Common reagents used in these reactions include acetic acid and various protecting groups for the amino acids involved
科学的研究の応用
Lanreotide (diTFA) has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying peptide synthesis and the formation of disulfide bonds.
Biology: Lanreotide (diTFA) is used to study hormone regulation and the effects of somatostatin analogues on various biological processes.
Medicine: It is extensively used in the treatment of acromegaly and neuroendocrine tumors. .
Industry: Lanreotide (diTFA) is used in the pharmaceutical industry for the development of long-acting peptide drugs
作用機序
Lanreotide (diTFA) exerts its effects by binding to somatostatin receptors, particularly types 2 and 5 (SSTR2 and SSTR5). This binding inhibits the release of growth hormone and other hormones by suppressing cyclic adenosine monophosphate (cAMP) production and activating ion currents such as potassium and calcium. This leads to hyperpolarization of the cell membrane and inhibition of calcium-mediated depolarization . Additionally, Lanreotide (diTFA) has antiproliferative effects, making it effective in tumor growth inhibition .
類似化合物との比較
Lanreotide (diTFA) is compared with other somatostatin analogues such as octreotide and pasireotide. While all these compounds share a similar mechanism of action, Lanreotide (diTFA) is unique due to its longer half-life and sustained-release formulation, which allows for less frequent dosing . Similar compounds include:
Octreotide: Another somatostatin analogue used for similar indications but with a shorter half-life.
Pasireotide: A newer somatostatin analogue with a broader receptor binding profile but also a shorter half-life compared to Lanreotide (diTFA)
Lanreotide (diTFA) stands out due to its prolonged action and efficacy in treating hormone-related disorders and tumors.
特性
分子式 |
C58H71F6N11O14S2 |
---|---|
分子量 |
1324.4 g/mol |
IUPAC名 |
(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-7-propan-2-yl-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C54H69N11O10S2.2C2HF3O2/c1-29(2)45-54(75)63-44(53(74)65-46(30(3)66)47(57)68)28-77-76-27-43(62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32)52(73)60-41(24-31-16-19-36(67)20-17-31)50(71)61-42(25-35-26-58-39-13-7-6-12-37(35)39)51(72)59-40(49(70)64-45)14-8-9-21-55;2*3-2(4,5)1(6)7/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);2*(H,6,7)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;;/m1../s1 |
InChIキー |
ZICMZXSFZZKHGN-XCNZXRHRSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N)NC(=O)[C@@H]1CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC6=CC=CC=C6C=C5)N)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
CC(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC6=CC=CC=C6C=C5)N)C(=O)NC(C(C)O)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。